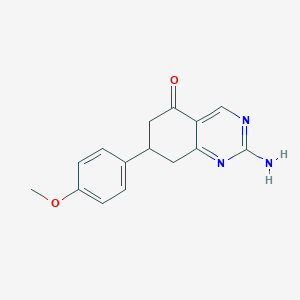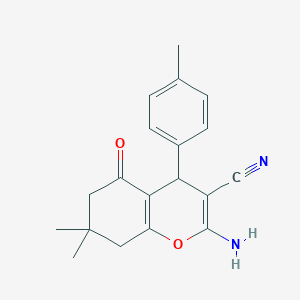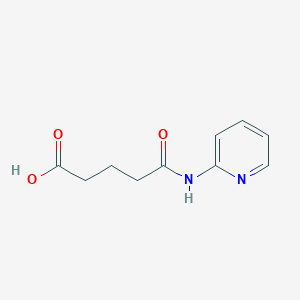
2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one” is a chemical compound with the molecular formula C15H15N3O2 and a molecular weight of 269.30 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one” consists of 15 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .
Aplicaciones Científicas De Investigación
Anticancer Potential
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one and its derivatives have shown promising results in cancer research. A study discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, to be a potent apoptosis inducer and an efficacious anticancer agent, with high blood-brain barrier penetration. This compound demonstrated effectiveness in human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Synthesis and Antimicrobial Activities
Another line of research involves the synthesis of novel derivatives and their antimicrobial activities. For instance, the synthesis of various 1,2,4-triazole derivatives, including ones using a similar chemical structure, has been studied for their antimicrobial properties against different microorganisms (Bektaş et al., 2007).
Structural and Thermal Investigation
The compound's derivatives have also been used in the synthesis of metal complexes. One study discussed the synthesis of copper(II), nickel(II), cobalt(II), manganese(II), zinc(II), and cadmium(II) complexes using a 1,2-dihydroquinazolin-4(3H)-one ligand. These complexes were analyzed for their structural and thermal properties, expanding the understanding of these compounds in coordination chemistry (Gudasi et al., 2006).
Antiplasmodial Activity
In the field of parasitology, derivatives of 2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one have been tested for antiplasmodial activity. A study synthesized derivatives of this compound and evaluated them for their effectiveness against chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum, showcasing potential in malaria treatment research (Hadanu et al., 2012).
Propiedades
IUPAC Name |
2-amino-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-20-11-4-2-9(3-5-11)10-6-13-12(14(19)7-10)8-17-15(16)18-13/h2-5,8,10H,6-7H2,1H3,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGWFHHXRWKZKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloropyridin-2-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B510025.png)

![3-[2-(4-Bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510058.png)
![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B510062.png)

![2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B510067.png)

![5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid](/img/structure/B510075.png)
![4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide](/img/structure/B510079.png)

![5-bromo-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510086.png)
![5-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510091.png)
![1-butyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510092.png)
![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510099.png)